(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one
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Overview
Description
(1R,6S)-9-oxa-3-azabicyclo[421]nonan-4-one is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one typically involves the construction of the bicyclic framework through a series of stereoselective reactions. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . This process often includes steps such as cyclization and desymmetrization to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity or receptor binding. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different substituents and stereochemistry.
8-Azabicyclo[3.2.1]octane: Another related compound with a similar core structure, often used in the synthesis of tropane alkaloids.
Imidazoles: These heterocycles are structurally different but share some similar chemical properties and applications.
Uniqueness
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms in its bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one |
InChI |
InChI=1S/C7H11NO2/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1 |
InChI Key |
MBHRDVAZLPWLJP-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC(=O)C[C@H]1O2 |
Canonical SMILES |
C1CC2CNC(=O)CC1O2 |
Origin of Product |
United States |
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